molecular formula C20H25NO4S B3475922 Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B3475922
M. Wt: 375.5 g/mol
InChI Key: LMNXRRYADFAVLD-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate is a thiophene-3-carboxylate derivative featuring:

  • Ethyl ester at position 2.
  • 4,5-Dimethyl substituents on the thiophene ring.
  • A 2-[(2,3,6-trimethylphenoxy)acetyl]amino group at position 2.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-7-24-20(23)17-14(5)15(6)26-19(17)21-16(22)10-25-18-12(3)9-8-11(2)13(18)4/h8-9H,7,10H2,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNXRRYADFAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=C(C=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acyl group, where nucleophiles such as amines or alcohols can replace the acyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that derivatives of this compound may exhibit significant anti-inflammatory and analgesic activities. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways and reduce pain responses in biological systems.

Anticancer Potential

Research indicates that ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate could have potential anticancer properties. Initial findings show that certain derivatives may inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Phenoxyacetyl Intermediate : This step involves acylating 2,3,6-trimethylphenol using an appropriate acylating agent.
  • Coupling Reaction : The phenoxyacetyl intermediate is coupled with an amine to form the desired amide bond.
  • Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

These synthetic routes often require optimization through various catalysts and solvents to enhance yields and reaction times.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models. The mechanism involved inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer Research : In vitro studies have shown that certain analogs effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Nitrobenzamido analogs (e.g., 4-nitro derivative) exhibit higher reactivity due to electron-withdrawing effects, making them intermediates for further functionalization .
  • Cyanoacrylamido derivatives (e.g., 3d in ) feature conjugated double bonds, enhancing UV absorption and enabling applications in photodynamic studies.
Antioxidant and Anti-Inflammatory Activities
  • Cyanoacrylamido derivatives (e.g., 3d, 3e in ) demonstrated significant in vitro antioxidant activity (IC₅₀: 12–18 μM in DPPH assay) and in vivo anti-inflammatory effects (40–60% edema reduction in carrageenan-induced rat paw model). The 4-hydroxyphenyl substituent in 3d contributed to hydrogen bonding, enhancing radical scavenging .
  • Phenoxycarbonylamino analogs (e.g., sc-353506 ) are commercially marketed but lack published bioactivity data, suggesting a focus on structural exploration rather than therapeutic validation.
Apoptosis-Inducing Agents for Breast Cancer
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives (e.g., compounds in ) showed pro-apoptotic activity in MCF-7 cells (IC₅₀: 8–15 μM). The tetrahydrobenzo[b]thiophene core’s planarity may enhance DNA intercalation, a feature less pronounced in the target compound due to its non-planar phenoxy group .

Physicochemical Properties

Property Target Compound Ethyl 2-(4-Nitrobenzamido) Derivative Ethyl 2-Cyanoacrylamido Derivative
Molecular Weight ~450 g/mol (est.) 362.34 g/mol 369.43 g/mol
LogP (Predicted) High (≥4.5) Moderate (~3.2) Moderate (~3.0)
Solubility Low in aqueous media Moderate in DMSO Moderate in ethanol
Thermal Stability Likely stable up to 250°C (analog-based prediction) Decomposes at 215–216°C Melting point: 298–300°C

Key Insights :

  • The target compound ’s high LogP suggests preferential partitioning into lipid membranes, advantageous for CNS-targeted drugs but problematic for renal clearance.
  • Nitrobenzamido derivatives exhibit lower thermal stability, limiting their use in high-temperature applications.

Biological Activity

Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique thiophene core and an ester functional group, which contributes to its solubility and bioactivity. The structural formula can be represented as follows:

C20H25NO4S\text{C}_{20}\text{H}_{25}\text{N}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating signaling pathways critical for cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the thiophene ring contributes to its antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activities

This compound has shown promise in several biological assays:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • HeLa Cells : The compound was tested against HeLa cells (cervical cancer), showing significant inhibition of cell growth at concentrations above 10 µM.
  • Mechanism : The cytotoxicity is believed to be mediated through apoptosis induction via caspase activation.

Antimicrobial Activity

Research indicates that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for different bacterial strains.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects on breast cancer cell lines.
    • Findings : The compound reduced cell viability by over 50% at 20 µM concentration after 48 hours of treatment.
  • Antibacterial Efficacy Study :
    • Objective : To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Results : The compound exhibited significant antibacterial activity with a zone of inhibition measuring up to 15 mm against S. aureus.

Data Tables

Biological ActivityTest Organism/Cell LineConcentration (µM)Effect
CytotoxicityHeLa>10Significant inhibition
AntibacterialS. aureus32-128Zone of inhibition: up to 15 mm
AntibacterialE. coli32-128Zone of inhibition observed

Q & A

Q. What are the recommended synthetic routes for Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate?

The compound can be synthesized via acylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using activated acylating agents. A method analogous to the synthesis of related thiophene derivatives involves Knoevenagel condensation with substituted benzaldehydes in the presence of catalytic piperidine and acetic acid in toluene, yielding products in 72–94% purity after recrystallization . For the acetylated amino group, reactions with acyl chlorides (e.g., 2,3,6-trimethylphenoxyacetyl chloride) under anhydrous conditions are typical .

Q. How is structural characterization of this compound performed?

Standard characterization includes:

  • IR spectroscopy : To confirm the presence of amide (N–H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1700 cm⁻¹) functional groups.
  • ¹H NMR : Peaks for aromatic protons (6.5–8.0 ppm), methyl groups (2.0–2.5 ppm), and ester ethoxy groups (1.2–1.4 ppm for CH₃, 4.1–4.3 ppm for CH₂).
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns to verify the molecular weight (e.g., calculated for C₂₀H₂₅NO₄S: ~375.5 g/mol) .

Q. What safety precautions are critical during handling?

The compound is classified as a skin and eye irritant (Category 2/2A) and may cause respiratory irritation (Specific Target Organ Toxicity, Category 3). Use fume hoods , nitrile gloves, and safety goggles. Avoid dust formation; spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step?

Key factors include:

  • Solvent choice : Toluene or dichloromethane for non-polar intermediates; anhydrous conditions prevent hydrolysis of the acyl chloride.
  • Catalyst : Piperidine (0.5–1.0 mol%) enhances nucleophilic attack on the amino group.
  • Temperature : Room temperature for sensitive intermediates; reflux (110°C in toluene) for sluggish reactions. Yields >85% are achievable with stoichiometric control and inert atmospheres .

Q. What strategies resolve contradictions in biological activity data for thiophene derivatives?

Discrepancies in antioxidant or anti-inflammatory assays (e.g., DPPH vs. ABTS assays) may arise from:

  • Electronic effects : Electron-withdrawing groups on the phenyl ring enhance radical scavenging but reduce bioavailability.
  • Steric hindrance : Bulky substituents (e.g., 2,3,6-trimethylphenoxy) may limit binding to biological targets. Validate results using dose-response curves and comparative studies with positive controls (e.g., ascorbic acid for antioxidants) .

Q. How does the substituent pattern influence the compound’s reactivity?

  • Thiophene ring : 4,5-Dimethyl groups increase steric bulk, potentially slowing electrophilic substitution.
  • Acylated amino group : The 2,3,6-trimethylphenoxy moiety enhances lipophilicity (logP ~4.0), affecting solubility in polar solvents. Computational modeling (e.g., DFT) can predict regioselectivity in further functionalization .

Methodological Considerations

Q. What purification techniques are effective for this compound?

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials.
  • Column chromatography : Silica gel with a 3:7 ethyl acetate/hexane eluent for isolating minor byproducts. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to mitigate toxicity risks in in vivo studies?

  • Dose optimization : Conduct acute toxicity assays (OECD 423) to determine LD₅₀.
  • Metabolic profiling : Use LC-MS to identify major metabolites and potential hepatotoxic intermediates.
  • Environmental precautions : Prevent aquatic exposure due to moderate ecotoxicity (EC₅₀ <10 mg/L for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,5-dimethyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.